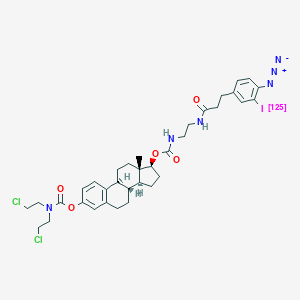
1-Benzyl 2-methyl aziridine-1,2-dicarboxylate
Vue d'ensemble
Description
1-Benzyl 2-methyl aziridine-1,2-dicarboxylate, also known as BMA, is an organic compound with a molecular formula of C8H11NO4. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. BMA is a colorless, water-soluble solid with a melting point of 94-97°C. This compound is widely used in the synthesis of pharmaceuticals and specialty chemicals, as well as in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis of γ,δ-Aziridino α-Amino Acid Derivatives : 1-Benzyl-2-(bromomethyl)aziridine was used to synthesize alkyl 3-(N-benzylaziridin-2-yl)-2-aminopropanoates, leading to stereochemically defined 2-(aminomethyl)-1-aminocyclopropanecarboxylic acid derivatives (Brabandere et al., 2014).
Synthesis of 1,4-Benzodiazepine Derivatives : Methyl 1-arylaziridine-2-carboxylates underwent a one-pot reaction process to produce novel 1,4-benzodiazepine derivatives (Wang et al., 2008).
Formation of 3-pyrrolin-2-one or Imidazolidine Derivatives : 1-Benzyl-aziridine-2-carboxylate underwent cyclocondensation upon prolonged storage, forming 3-pyrrolin-2-one derivative (Tomilov et al., 2005).
Synthesis of Aziridine-1-carboxylates and Azacaronates : Alkyl azidoformates photolysis in alkyl 3-methylcrotonates produced dialkyl 3,3-dimethylaziridine-1,2-dicarboxylates (azacaronates) (Sammes & Rahman, 1972).
Synthesis of Methyleneaminodipeptides : 2-(t-butoxycarbonylmethyl)aziridine-1-carboxylic acid benzyl ester was utilized to prepare a methyleneamino pseudodipeptide (Thierry & Servajean, 2004).
Synthesis of Polysubstituted Amino Acids : New methods were developed for preparing 2,2,3-trisubstituted methyl 1-benzoylaziridine-2-carboxylates, leading to α-substituted α-hydroxy β-amino acids and α-substituted β-hydroxy α-amino acids (Papa & Tomasini, 2000).
Synthesis of Benzimidates and β-ACC Derivatives : 1-Arylmethyl-2-(cyanomethyl)aziridines were prepared from 2-(bromomethyl)aziridines and converted into methyl N-(2-cyanocyclopropyl)benzimidates (D’hooghe et al., 2006).
Synthesis of Aziridine-Containing Peptides : Optimized conditions were developed for synthesizing 1-trityl-2-aziridine-carboxylic acid and benzyl (2S)-aziridine-2-carboxylate as derivatives for N- and C-terminal aziridine-containing peptides (Korn et al., 1994).
Safety and Hazards
The safety measures for handling this compound include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mécanisme D'action
Target of Action
It is known that this compound is used for research purposes and can be used for the synthetic application of chiral aziridine via esterification .
Mode of Action
It is known that this optically-active compound is based on an aziridine structure , which suggests that it may interact with its targets through the aziridine ring.
Biochemical Pathways
Given its aziridine structure, it may be involved in reactions related to aziridine synthesis .
Result of Action
It is known that this compound is used for research purposes , suggesting that it may have significant effects at the molecular and cellular level.
Action Environment
It is recommended that this compound be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It is also advised to prevent dust formation and avoid breathing in mist, gas, or vapors .
Propriétés
IUPAC Name |
1-O-benzyl 2-O-methyl aziridine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-16-11(14)10-7-13(10)12(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZJUBQWCWZING-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole](/img/structure/B60479.png)


![2,2-dimethyl-1-[(2R)-1-methylpyrrolidin-2-yl]propan-1-one](/img/structure/B60490.png)
![Ethyl 4-[[bis(2-chloroethyl)amino-morpholin-4-ylphosphoryl]amino]cyclohexane-1-carboxylate](/img/structure/B60491.png)






